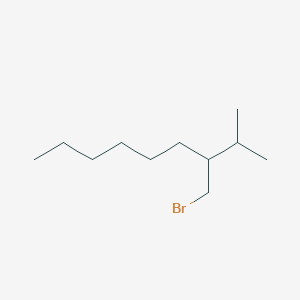
3-(Bromomethyl)-2-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-methylnonane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylnonane typically involves the bromination of 2-methylnonane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2-methylnonane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
3-(Bromomethyl)-2-methylnonane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-methylnonane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-2-methylnonane
- 3-(Iodomethyl)-2-methylnonane
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
Compared to its analogs, 3-(Bromomethyl)-2-methylnonane is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of the chloro analog but lower than the iodo analog, allowing for controlled reactions under various conditions .
Propriétés
Formule moléculaire |
C11H23Br |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-methylnonane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-11(9-12)10(2)3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
RPSLOQONQGCDCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


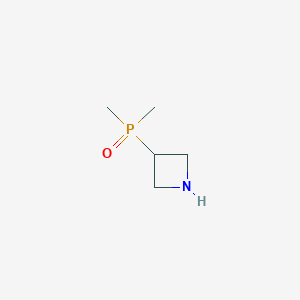
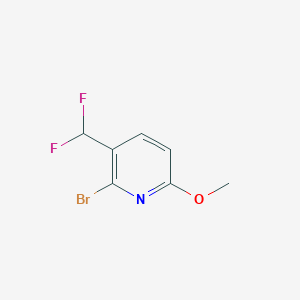

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
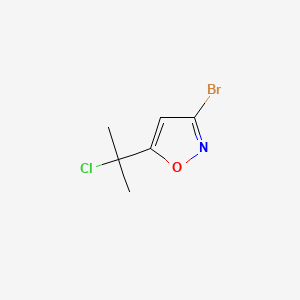
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
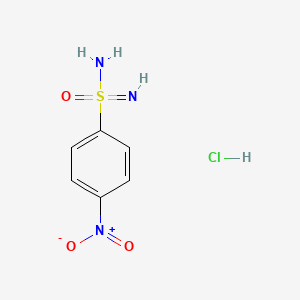
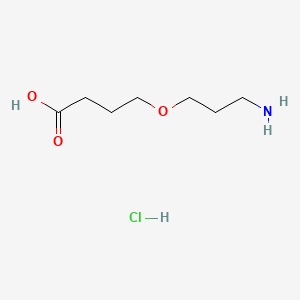
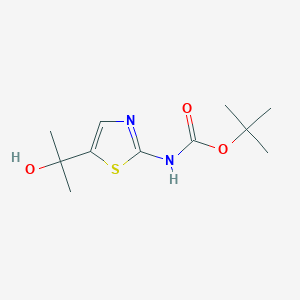

![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
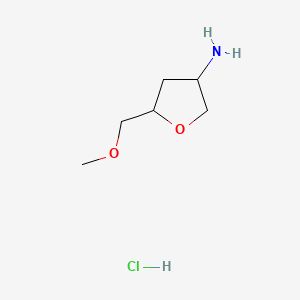
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
